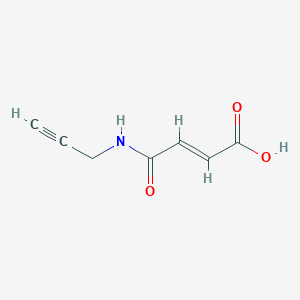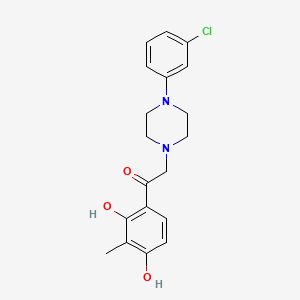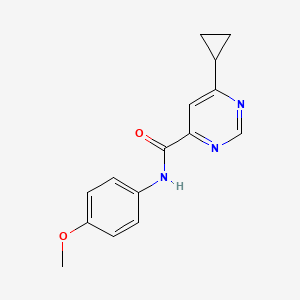
N-(1-phenylethyl)-3-(2-(3-phenylureido)thiazol-4-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(1-phenylethyl)-3-(2-(3-phenylureido)thiazol-4-yl)propanamide, also known as PETT, is a synthetic compound that has gained significant interest in the scientific community due to its potential applications in drug discovery and development. PETT belongs to the class of thiazole-based compounds that have been shown to possess various biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.
Scientific Research Applications
Anti-inflammatory and Wound Healing Applications
Compounds incorporating elements of thiazolidinone and benzothiazole frameworks have been investigated for their potential anti-inflammatory and wound healing effects. For instance, derivatives designed to affect inflammatory processes involving free oxygen and nitrite radicals, nuclear factor κB, and matrix metalloproteinases (MMPs) have shown promise. A specific derivative demonstrated significant activity in inhibiting MMP-9, a key enzyme in tissue damage and repair processes (Incerti et al., 2018).
Anticancer Activity
Another area of application includes the synthesis and characterization of compounds for anticancer activity. The study of bis-pyrazolyl-thiazoles incorporating the thiophene moiety has identified several compounds with promising activity against hepatocellular carcinoma (HepG2) cell lines. This research highlights the potential of thiazole derivatives as anti-tumor agents, contributing to the development of new chemotherapy options (Gomha et al., 2016).
Antimicrobial and Antiviral Properties
The antimicrobial and antiviral properties of thiazole derivatives have also been a significant focus. The synthesis and biochemical evaluation of various compounds have demonstrated potential as inhibitors of critical biological processes in pathogens. For example, studies on N-(4-phenylthiazol-2-yl)benzenesulfonamides have explored their use as high-affinity inhibitors of kynurenine 3-hydroxylase, a target with implications for treating diseases related to the kynurenine pathway (Röver et al., 1997).
Glucocorticoid Receptor Modulation
Investigations into heterocyclic glucocorticoid receptor (GR) modulators have identified compounds with a core structure similar to N-(1-phenylethyl)-3-(2-(3-phenylureido)thiazol-4-yl)propanamide. These modulators aim to provide a therapeutic approach for diseases involving the glucocorticoid receptor, indicating the versatility of thiazole derivatives in drug development (Xiao et al., 2013).
properties
IUPAC Name |
3-[2-(phenylcarbamoylamino)-1,3-thiazol-4-yl]-N-(1-phenylethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O2S/c1-15(16-8-4-2-5-9-16)22-19(26)13-12-18-14-28-21(24-18)25-20(27)23-17-10-6-3-7-11-17/h2-11,14-15H,12-13H2,1H3,(H,22,26)(H2,23,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZIFSDILLXDMHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)CCC2=CSC(=N2)NC(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-((Z)-4-oxo-5-((E)-3-phenylallylidene)-2-thioxothiazolidin-3-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2518831.png)
![propyl 4-({8-[(dimethylamino)methyl]-7-hydroxy-4-oxo-2-(trifluoromethyl)-4H-chromen-3-yl}oxy)benzoate](/img/structure/B2518833.png)
![2-[3-(1,3-benzodioxol-5-yl)-6-oxopyridazin-1-yl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B2518835.png)

![4-Methyl-6-[4-[4-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyrimidine](/img/structure/B2518843.png)

![2-[1-(3-chloro-4-morpholinophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxo-N-phenylacetamide](/img/structure/B2518845.png)
![[(1-Cyanocyclohexyl)(methyl)carbamoyl]methyl 3-chloro-5-methoxy-4-(2-methylpropoxy)benzoate](/img/structure/B2518846.png)
![4-[4-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]-6-methylpyrimidin-2-yl]morpholine](/img/structure/B2518848.png)



![1-[(1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]piperidin-4-amine](/img/structure/B2518853.png)
![2-chloro-N-ethyl-N-[(ethylcarbamoyl)methyl]acetamide](/img/structure/B2518854.png)